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Compound of Interest

Compound Name:
4-[Methyl(phenyl)sulfamoyl]benzoic

acid

CAS No.: 54838-78-7

Cat. No.: B1621376

Get Quote

4-[Methyl(phenyl)sulfamoyl]benzoic acid is a small molecule characterized by a central benzoic

acid moiety linked to a sulfonamide group, which is further substituted with methyl and phenyl groups.

Its chemical structure is provided in Figure 1. While direct experimental data on its biological activity is

scarce, its core components—the sulfonamide and benzoic acid groups—are prevalent in a wide

array of pharmacologically active agents. This suggests that 4-[Methyl(phenyl)sulfamoyl]benzoic
acid is likely to exhibit significant biological effects.

This guide will explore the most probable mechanisms of action by drawing parallels with well-

characterized structural analogs. We will delve into potential interactions with enzymes and transport

proteins, and propose a structured experimental approach to systematically investigate these

hypotheses.
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Compound Name 4-[Methyl(phenyl)sulfamoyl]benzoic acid

Molecular Formula C14H13NO4S[1]

Molecular Weight 291.32 g/mol [2]

Synonyms No widely recognized synonyms

CAS Number Not readily available
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// Edges for bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C7;

C7 -- O1 [style=double];

C7 -- O2;

C4 -- S1;

S1 -- O3 [style=double];

S1 -- O4 [style=double];

S1 -- N1;

N1 -- C8;

N1 -- C14;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;

C13 -- C8;

}

Figure 1: Chemical structure of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Postulated Mechanisms of Action Based on Structural
Analogs
The pharmacological activity of a molecule is intrinsically linked to its structure. By examining the

known mechanisms of structurally similar compounds, we can formulate credible hypotheses for the

action of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Inhibition of Renal Anion Transporters: A Probenecid-like
Profile
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A compelling hypothesis stems from the structural similarity to Probenecid (4-

(dipropylsulfamoyl)benzoic acid), a well-established uricosuric agent used in the treatment of gout[3]

[4][5]. Probenecid functions by inhibiting organic anion transporters (OATs) in the renal tubules,

thereby preventing the reabsorption of uric acid and increasing its excretion[5].

Causality of Experimental Choice: Given that 4-[Methyl(phenyl)sulfamoyl]benzoic acid shares

the 4-sulfamoylbenzoic acid core with Probenecid, it is plausible that it could also interact with renal

transporters. The primary structural difference lies in the substitution on the sulfonamide nitrogen

(methyl and phenyl groups vs. two propyl groups), which would influence the compound's affinity

and specificity for different transporters.

Self-Validating Protocol: An initial assessment of this potential mechanism can be achieved through

a competitive binding assay using a fluorescently labeled OAT substrate. A decrease in

fluorescence in the presence of 4-[Methyl(phenyl)sulfamoyl]benzoic acid would indicate

displacement of the labeled substrate and suggest interaction with the transporter.

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired human

OAT (e.g., OAT1 or OAT3).

Assay Preparation: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

Compound Preparation: Prepare a stock solution of 4-[Methyl(phenyl)sulfamoyl]benzoic acid in

DMSO and create a serial dilution in a suitable assay buffer.

Assay Execution:

Wash the cells with assay buffer.

Add the test compound dilutions and a known OAT inhibitor (e.g., Probenecid) as a positive

control.

Add a fluorescent OAT substrate (e.g., 6-carboxyfluorescein).

Incubate for a specified time at 37°C.

Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader.

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the

compound concentration.
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Figure 2: Postulated inhibition of renal OATs by 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Modulation of Aminopeptidases: An ERAP-like Interaction
Recent studies have identified a close structural analog, 4-methoxy-3-{[2-piperidin-1-yl-4-

(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, as a novel inhibitor of Endoplasmic Reticulum

Aminopeptidase 2 (ERAP2)[6]. ERAP enzymes play a crucial role in the adaptive immune response

by trimming antigenic peptides for presentation by MHC class I molecules.

Causality of Experimental Choice: The discovery of an ERAP2 inhibitor within the same chemical

class strongly suggests that 4-[Methyl(phenyl)sulfamoyl]benzoic acid should be evaluated for

similar activity. The substitution pattern on the phenyl ring attached to the sulfonamide is a key

determinant of activity and selectivity for ERAP1 versus ERAP2.

Self-Validating Protocol: A fluorogenic enzymatic assay using recombinant ERAP1 and ERAP2 can

be employed to determine the inhibitory activity and selectivity of the compound. The use of a

known, potent ERAP inhibitor as a positive control will validate the assay's performance.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1621376/docs?utm_src=pdf-body-img#introduction-unveiling-the-potential-of-a-structurally-intriguing-molecule
https://www.benchchem.com/product/b1621376/docs?utm_src=pdf-body#introduction-unveiling-the-potential-of-a-structurally-intriguing-molecule
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507079/
https://www.benchchem.com/product/b1621376/docs?utm_src=pdf-body#introduction-unveiling-the-potential-of-a-structurally-intriguing-molecule
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621376?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: Recombinant human ERAP1 and ERAP2, fluorogenic substrate (e.g., L-Leucine-7-

amido-4-methylcoumarin), and assay buffer.

Compound Preparation: Prepare a serial dilution of 4-[Methyl(phenyl)sulfamoyl]benzoic acid in

DMSO.

Assay Procedure:

In a 96-well plate, add the assay buffer, the test compound, and the recombinant enzyme.

Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

Initiate the reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time using a fluorescence plate reader

(excitation/emission wavelengths appropriate for the fluorophore).

Data Analysis: Determine the rate of reaction for each compound concentration and calculate the

IC50 value.
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Figure 3: Potential modulation of ERAP2 activity by 4-[Methyl(phenyl)sulfamoyl]benzoic acid.
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GPCR Agonism/Antagonism: Exploring the LPA2 Receptor
Connection
A series of sulfamoyl benzoic acid analogues have been developed as specific agonists for the

Lysophosphatidic Acid Receptor 2 (LPA2), a G-protein coupled receptor (GPCR)[7]. These

compounds demonstrated potent and selective activation of LPA2.

Causality of Experimental Choice: The sulfamoyl benzoic acid scaffold has been proven to be a

viable pharmacophore for LPA2 agonism. Therefore, it is prudent to screen 4-
[Methyl(phenyl)sulfamoyl]benzoic acid for activity at LPA2 and other related GPCRs.

Self-Validating Protocol: A cell-based reporter gene assay is a robust method to screen for GPCR

activity. In this assay, the activation of the receptor leads to the expression of a reporter gene (e.g.,

luciferase or β-galactosidase), which can be easily quantified. The inclusion of a known LPA2

agonist will serve as a positive control.

Cell Line: Use a cell line (e.g., CHO or HEK293) stably co-expressing human LPA2 and a reporter

construct (e.g., CRE-luciferase).

Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and grow to the appropriate

confluence.

Compound Treatment: Treat the cells with serial dilutions of 4-[Methyl(phenyl)sulfamoyl]benzoic
acid. Include a known LPA2 agonist as a positive control and untreated cells as a negative control.

Incubation: Incubate the plate for 4-6 hours at 37°C.

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g.,

luminescence for luciferase) according to the manufacturer's instructions.

Data Analysis: Normalize the reporter activity to a control and plot the dose-response curve to

determine the EC50 (for agonists) or IC50 (for antagonists).

Integrated Experimental Strategy for Mechanism of
Action Deconvolution
A systematic, tiered approach is recommended to definitively elucidate the mechanism of action of 4-
[Methyl(phenyl)sulfamoyl]benzoic acid.
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Figure 4: A tiered experimental workflow for mechanism of action elucidation.

Synthesis and Structure-Activity Relationship (SAR)
Studies
The synthesis of 4-[Methyl(phenyl)sulfamoyl]benzoic acid can likely be achieved through standard

organic chemistry techniques, potentially involving the reaction of 4-chlorosulfonylbenzoic acid with N-

methylaniline.

Systematic modification of the phenyl and methyl substituents on the sulfonamide nitrogen, as well as

the position of the sulfamoyl group on the benzoic acid ring, will be crucial for establishing a structure-

activity relationship. This will not only help to confirm the identified mechanism of action but also

enable the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions
While the precise mechanism of action of 4-[Methyl(phenyl)sulfamoyl]benzoic acid remains to be

experimentally determined, its structural similarity to known bioactive molecules provides a strong

foundation for targeted investigation. The most promising avenues of exploration include the inhibition

of renal anion transporters, modulation of aminopeptidases like ERAP2, and interaction with GPCRs

such as LPA2.

The proposed experimental workflows provide a clear and logical path to unraveling the biological

activity of this compound. A thorough understanding of its mechanism of action will be the first step in

unlocking its potential as a novel therapeutic agent. Future research should focus on executing the

outlined screening cascade, followed by rigorous SAR studies to develop optimized lead compounds

for preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
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make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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